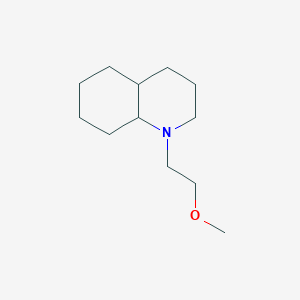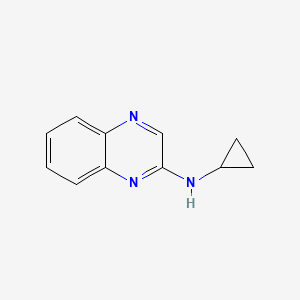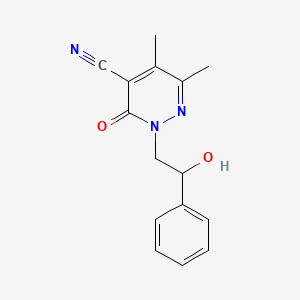
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of quinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring.
Scientific Research Applications
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has also been shown to modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and prostaglandins. It has also been shown to have analgesic effects by modulating the activity of pain receptors. Additionally, it has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Advantages and Limitations for Lab Experiments
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also has a low toxicity profile, making it safe for use in animal studies. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different neurotransmitter systems can make it challenging to determine its specific therapeutic applications.
Future Directions
There are several future directions for the study of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline. One direction is to further investigate its potential therapeutic applications in various diseases, including depression, anxiety, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action and identify specific targets for drug development. Additionally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline can be synthesized through a multi-step process involving the reaction of various reagents. One of the methods involves the reaction of 2-methoxyethylamine with cyclohexanone in the presence of sodium ethoxide to form 1-(2-methoxyethyl)-3-cyclohexen-1-ol. This intermediate is then treated with sodium borohydride to reduce the double bond and form 1-(2-methoxyethyl)-3-cyclohexanol. The final step involves the reaction of 1-(2-methoxyethyl)-3-cyclohexanol with ammonium acetate and acetic anhydride in the presence of sulfuric acid to form this compound.
properties
IUPAC Name |
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-14-10-9-13-8-4-6-11-5-2-3-7-12(11)13/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRSOSLEDUQYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)

![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)

![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)




![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)
![1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7516788.png)
